Tetrachloroethylene

Description

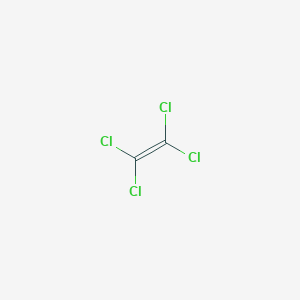

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrachloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYCFOTNPOANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4, Array | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-99-3 | |

| Record name | Ethene, 1,1,2,2-tetrachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021319 | |

| Record name | Tetrachloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchloroethylene appears as a clear colorless volatile liquid having an ether-like odor. Noncombustible. Insoluble in water. Vapors heavier than air. Density approximately 13.5 lb / gal. Used as dry cleaning solvent, a degreasing solvent, a drying agent for metals, and in the manufacture of other chemicals., Liquid, Colorless liquid with a mild, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, chloroform-like odor. | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2,2-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perchloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

250 °F at 760 mmHg (NTP, 1992), 121.2 °C, 121 °C, 250 °F | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

No flash point in conventional closed tester. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 63 °F (NTP, 1992), In water, 206 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, chloroform, benzene, Miscible with ethanol, ethyl ether, benzene, Miscible with solvent hexane; dissolves in most of the fixed and volatile oils, 0.206 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015, 0.02% | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perchloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrachloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.63 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6230 g/cu cm at 20 °C, Density (at 20 °C): 1.62 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 1.62 | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.83 (Air = 1), Relative vapor density (air = 1): 5.7, 5.83 | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

14 mmHg at 68 °F ; 15.8 mmHg at 72 °F (NTP, 1992), 18.5 [mmHg], 18.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.9, 14 mmHg | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

127-18-4 | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroethylene [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/tetrachloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1,1,2,2-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachloroethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ904HH8SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perchloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, tetrachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KX3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-2 °F (NTP, 1992), -22.2 °C, -22.3 °C, -22 °C, -2 °F | |

| Record name | PERCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perchloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRACHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0076 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROETHYLENE (TETRACHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/190 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrachloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0599.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetrachloroethylene for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tetrachloroethylene (also known as perchloroethylene or PERC), a chlorinated hydrocarbon widely utilized as a solvent in laboratory and industrial settings. A thorough understanding of these properties is crucial for its safe handling, effective use in experimental design, and for the development of novel applications.

Physicochemical Data of this compound

This compound is a colorless, nonflammable liquid with a distinct, sweet, ether-like odor.[1][2] The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂Cl₄ | [1] |

| Molecular Weight | 165.83 g/mol | [3] |

| Appearance | Clear, colorless volatile liquid | [4] |

| Odor | Sharp, sweet, ethereal odor | [1][2] |

| Odor Threshold | 1 ppm | [3] |

| Density (at 20°C) | 1.6230 g/mL | [5] |

| Boiling Point | 121.1°C | [1] |

| Melting Point | -22.3°C | [1] |

| Vapor Pressure (at 25°C) | 18.47 mmHg | [3] |

| Vapor Density | 5.8 | [1] |

| Heat Capacity (at 25°C) | 146 J/(mol·K) | [4] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Reference |

| Solubility in Water (at 25°C) | 206 mg/L (mostly insoluble) | [1][5] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, benzene, hexane, and most fixed and volatile oils | [5] |

| Log Octanol/Water Partition Coefficient (Log Kow) | 3.40 | [5] |

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail the methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

Determination of Density

The density of a liquid can be determined using a pycnometer (density bottle) or a measuring cylinder and a balance.[6]

Methodology:

-

Preparation: Ensure the pycnometer or measuring cylinder is clean and dry.

-

Mass of Empty Container: Accurately weigh the empty container on an analytical balance and record the mass (m₁).

-

Volume Determination:

-

Pycnometer: Fill the pycnometer with the test liquid (this compound), ensuring no air bubbles are present, and stopper it. The excess liquid will be expelled through the capillary in the stopper. Wipe the outside of the pycnometer dry and weigh it (m₂). The volume of the pycnometer is typically known or can be calibrated using a liquid of known density (e.g., deionized water).

-

Measuring Cylinder: Carefully pour a known volume of this compound (e.g., 25 mL) into the measuring cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6][7]

-

-

Mass of Liquid: Weigh the container with the this compound and record the mass (m₂).[6] The mass of the liquid is m = m₂ - m₁.

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = mass / volume

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] A common laboratory method is the micro boiling point determination.[10]

Methodology:

-

Apparatus Setup: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Heating: Attach the test tube to a thermometer and immerse this assembly in a heating bath (e.g., a Thiele tube with heating oil).

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady stream of bubbles is observed, then remove the heat source. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[8][10] Record this temperature.

Determination of Viscosity

Viscosity, a measure of a fluid's resistance to flow, can be determined using a viscometer, such as an Ostwald viscometer or a rotational viscometer.[11]

Methodology (using an Ostwald Viscometer):

-

Calibration: The viscometer is first calibrated using a liquid of known viscosity and density (e.g., deionized water). The time it takes for the known liquid to flow between two marked points is measured.

-

Sample Measurement: The viscometer is then cleaned, dried, and filled with this compound. The time required for the this compound to flow between the same two marks is measured.

-

Viscosity Calculation: The relative viscosity (η₁) can be calculated using the following formula: η₁/η₂ = (ρ₁t₁)/(ρ₂t₂) where η is the viscosity, ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to this compound and the reference liquid, respectively.

Determination of Vapor Pressure

The vapor pressure of a liquid at a given temperature can be measured by determining the boiling point of the liquid at a controlled, reduced pressure.[12][13]

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a flask connected to a manometer and a vacuum source. A thermometer is positioned to measure the temperature of the vapor.

-

Pressure Adjustment: The system is evacuated to a specific pressure below atmospheric pressure.

-

Heating and Measurement: The liquid is heated gently. The temperature at which the liquid boils (i.e., when the temperature of the vapor remains constant) is recorded.[12] This temperature is the boiling point at the set pressure, and thus the vapor pressure at that temperature is equal to the pressure in the apparatus.

-

Data Collection: This process is repeated at various pressures to obtain a set of vapor pressure versus temperature data.

Determination of Water Solubility

The solubility of a substance in a solvent at a specific temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent.[14]

Methodology:

-

Preparation: A known volume of deionized water is placed in a test tube or beaker maintained at a constant temperature.[14]

-

Addition of Solute: Small, pre-weighed portions of this compound are added to the water.

-

Dissolution: After each addition, the mixture is agitated vigorously until the solute dissolves completely.[14]

-

Saturation Point: The addition of this compound is continued until a point is reached where it no longer dissolves, and a separate phase is observed.

-

Solubility Calculation: The total mass of the dissolved this compound is determined. Solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., in g/L).

Laboratory Safety and Handling Workflow

Due to its potential health hazards, including being a suspected carcinogen and causing irritation to the skin, eyes, and respiratory tract, proper handling of this compound is imperative.[1][3][15][16] The following workflow outlines the essential steps for the safe laboratory use of this compound.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Chemical Compatibility

This compound is compatible with a range of materials, but it is crucial to avoid contact with incompatible substances to prevent hazardous reactions.

Table 3: Chemical Compatibility of this compound

| Material/Substance | Compatibility | Notes |

| Metals | ||

| Steel, Stainless Steel | Good | Generally compatible. |

| Aluminum | Poor | Reacts, especially with finely divided aluminum.[16] |

| Zinc, Barium, Lithium, Beryllium | Poor | Reacts violently with finely dispersed or divided metals.[16] |

| Plastics & Elastomers | ||

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant. |

| Polypropylene (PP) | Good | Generally suitable for use. |

| Polyvinyl Chloride (PVC) | Poor | Can be attacked and degraded. |

| Buna-N (Nitrile) | Poor | Not recommended for use. |

| Neoprene | Poor | Significant swelling and degradation. |

| Viton® (FKM) | Excellent | Recommended for seals and tubing. |

Compatibility ratings are general and can be affected by temperature, concentration, and duration of exposure. It is recommended to test materials under specific operational conditions.[17]

This guide serves as a foundational resource for laboratory professionals working with this compound. By adhering to the outlined safety protocols and understanding its fundamental properties, researchers can ensure both personal safety and the integrity of their experimental outcomes. Always consult the most current Safety Data Sheet (SDS) for this compound before use.[15][18][19]

References

- 1. This compound - DCCEEW [dcceew.gov.au]

- 2. This compound | 127-18-4 [chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. byjus.com [byjus.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. embibe.com [embibe.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Vapor pressure - Wikipedia [en.wikipedia.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 13. aa6kj.hopto.org [aa6kj.hopto.org]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. nyc.gov [nyc.gov]

- 16. nj.gov [nj.gov]

- 17. repligen.com [repligen.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. media.laballey.com [media.laballey.com]

Mechanism of action of tetrachloroethylene in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Tetrachloroethylene in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

This compound (PCE), a prevalent environmental and occupational contaminant, exerts its toxicity through a complex interplay of metabolic activation and direct interaction with cellular components. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PCE's effects on biological systems. The primary target organs for PCE toxicity are the central nervous system, liver, and kidneys, with carcinogenicity also being a significant concern. Metabolism is central to PCE's toxicity, proceeding via two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation. The oxidative pathway, predominantly occurring in the liver, generates metabolites like trichloroacetic acid (TCA), which are associated with hepatotoxicity. The GSH conjugation pathway leads to the formation of S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), a key metabolite implicated in nephrotoxicity. Furthermore, PCE directly affects the central nervous system by modulating neurotransmitter receptors, particularly the GABA-A receptor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms of action.

Metabolism of this compound

The biotransformation of PCE is a critical determinant of its organ-specific toxicity. While a significant portion of absorbed PCE is exhaled unchanged, a small fraction undergoes metabolism in the liver and kidneys, leading to the formation of reactive intermediates and stable metabolites.[1]

Cytochrome P450 (CYP)-Mediated Oxidation

The predominant metabolic pathway for PCE, especially at lower exposure levels, is oxidation by the cytochrome P450 enzyme system, with CYP2E1 being a key isoform.[2][3] This pathway is primarily active in the liver and leads to the formation of trichloroacetic acid (TCA) and other minor metabolites.[1] The oxidative metabolites are largely responsible for the hepatotoxic effects of PCE.[4]

Glutathione (GSH) Conjugation

A secondary, but highly significant, pathway for PCE metabolism is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[1] This pathway is crucial for PCE-induced nephrotoxicity.[4] PCE is conjugated with GSH to form S-(1,2,2-trichlorovinyl)glutathione (TCVG), which is further metabolized in the kidneys to the highly reactive metabolite S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[1]

Core Mechanisms of Toxicity

Hepatotoxicity

PCE-induced liver damage is primarily attributed to its oxidative metabolites, particularly TCA.[4] The proposed mechanisms for TCA-induced hepatotoxicity include oxidative stress, mitochondrial dysfunction, and alterations in gene expression.[5] Chronic exposure to PCE has been shown to cause hepatocellular carcinomas in mice.[6][7]

Nephrotoxicity

The nephrotoxicity of PCE is mediated by the glutathione conjugation pathway. The metabolite TCVC is a potent nephrotoxicant that is selectively taken up by renal proximal tubule cells.[8][9] Inside these cells, TCVC can be bioactivated by the enzyme β-lyase to form reactive thiol intermediates that cause cellular damage, leading to cell death and renal dysfunction.[10]

Neurotoxicity

PCE is a central nervous system depressant, and acute high-level exposure can cause dizziness, headache, and unconsciousness.[11] Chronic exposure is associated with more subtle neurobehavioral deficits, including impairments in cognitive function and vision.[12] A primary mechanism of PCE's neurotoxicity is believed to be its interaction with neuronal membrane proteins, including the potentiation of the inhibitory function of GABA-A receptors.

Carcinogenicity

This compound is classified as "likely to be carcinogenic to humans".[11] In animal studies, PCE has been shown to cause hepatocellular carcinomas in mice and mononuclear cell leukemia in rats.[6][13] The carcinogenic mechanisms are linked to both its metabolic activation to genotoxic intermediates and chronic cytotoxicity leading to regenerative cell proliferation.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to the metabolism and toxicity of this compound.

Table 1: Metabolic Parameters of this compound

| Parameter | Human | Mouse | Rat | Reference |

| Total this compound Metabolism | ||||

| Vmax/body weight (nmol/min/kg) | 5.0–61 [13 (2.0)] | 210–1860 [710 (2.04)] | 27.2–400 [144 (2.97)] | [14] |

| Km (nmol/mL blood) | 1.2–193 [13 (5.1)] | 1.6–32 [9.4 (2.95)] | 1.8–108 [21 (4.57)] | [14] |

| In vitro Liver Cytosolic GSH Conjugation | ||||

| Vmax (pmol/min/mg protein), male | Not detected | 27.9 ± 6 | 84.5 ± 12 | [14] |

| Vmax (pmol/min/mg protein), female | Not detected | 26.0 ± 4 | 19.5 ± 8 | [14] |

| In vitro Kidney Cytosolic Metabolism of TCVC (β-lyase activity) | ||||

| Km (mM), male | 2.53 ± 0.09 | 5.69 ± 2.22 | 0.68 ± 0.06 | [14] |

| Km (mM), female | 2.67 ± 2.11 | 4.43 ± 1.42 | 1.26 ± 0.21 | [14] |

| Vmax (nmol/min/mg protein), male | 0.49 ± 0.07 | 1.15 ± 0.31 | 4.00 ± 0.11 | [14] |

| Vmax (nmol/min/mg protein), female | 0.64 ± 0.54 | 1.66 ± 0.27 | 3.64 ± 0.41 | [14] |

Values are presented as range [geometric mean (geometric standard deviation)] or mean ± standard deviation.

Table 2: Dose-Response Data for this compound Carcinogenicity in Rodents

| Species | Sex | Exposure Route | Dose | Tumor Type | Incidence | Reference |

| B6C3F1 Mouse | Male | Gavage | 536 mg/kg/day | Hepatocellular Carcinoma | 32/49 (65%) | [6] |

| B6C3F1 Mouse | Male | Gavage | 1072 mg/kg/day | Hepatocellular Carcinoma | 27/48 (56%) | [6] |

| B6C3F1 Mouse | Female | Gavage | 386 mg/kg/day | Hepatocellular Carcinoma | 19/48 (40%) | [6] |

| B6C3F1 Mouse | Female | Gavage | 772 mg/kg/day | Hepatocellular Carcinoma | 19/48 (40%) | [6] |

| F344 Rat | Male | Inhalation | 600 ppm | Mononuclear Cell Leukemia | Significantly increased | [10] |

| F344 Rat | Female | Inhalation | 600 ppm | Mononuclear Cell Leukemia | Significantly increased | [10] |

Signaling Pathways and Mechanisms of Action

References

- 1. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRICHLOROACETIC ACID - Trichloroethylene, this compound, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mode of action of liver tumor induction by trichloroethylene and its metabolites, trichloroacetate and dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.library.tamu.edu [scholars.library.tamu.edu]

- 12. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 13. NTP Toxicology and Carcinogenesis Studies of this compound (Perchloroethylene) (CAS No. 127-18-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Anaerobic Tetrachloroethylene Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core anaerobic degradation pathways of tetrachloroethylene (PCE), a widespread environmental contaminant. Understanding these microbial processes is critical for developing effective bioremediation strategies and for professionals in fields where chlorinated solvents have been historically used. This document details the sequential transformation of PCE, the key microorganisms and enzymes involved, quantitative kinetic data, and standardized experimental protocols.

Introduction to Anaerobic PCE Biodegradation

This compound is a synthetic chemical historically used in dry cleaning, textile processing, and metal degreasing.[1][2] Due to its widespread use and improper disposal, it has become a persistent and common contaminant in groundwater and soil.[1][2] Under anaerobic (oxygen-depleted) conditions, PCE can be biologically degraded through a process known as reductive dechlorination.[3][4][5]

This process, also termed "dehalorespiration," involves specific microorganisms using chlorinated solvents like PCE as electron acceptors for their respiration, analogous to how humans use oxygen.[6][7] In this sequential process, chlorine atoms are removed one by one and replaced with hydrogen atoms, transforming PCE into less chlorinated and ultimately non-toxic compounds like ethene.[3]

The Reductive Dechlorination Pathway

The anaerobic degradation of PCE proceeds through a series of sequential steps, yielding several key intermediates. The primary pathway is as follows:

-

This compound (PCE) is reduced to Trichloroethylene (TCE) .

-

Trichloroethylene (TCE) is then reduced to cis-1,2-Dichloroethylene (cis-DCE) . While trans-1,2-DCE and 1,1-DCE can also be formed, cis-DCE is the most common daughter product.[2]

-

cis-Dichloroethylene (cis-DCE) is reduced to Vinyl Chloride (VC) , a known human carcinogen.[1][2] The accumulation of VC is a significant concern in incomplete remediation scenarios.

-

Vinyl Chloride (VC) is finally reduced to non-toxic Ethene .[3][8]

This complete conversion to ethene is the desired endpoint for bioremediation efforts. The rate-limiting step in this pathway is often the final conversion of vinyl chloride to ethene.[8]

Key Microorganisms and Enzymes

While various anaerobic bacteria can initiate the dechlorination of PCE to TCE and DCE, the complete reduction to ethene is primarily carried out by specific strains of bacteria belonging to the genus Dehalococcoides.[3][9]

-

Dehalococcoides mccartyi (formerly Dehalococcoides ethenogenes) is the most well-known and critical organism for complete PCE remediation.[9][10] Strains of this bacterium are the only ones known to efficiently carry out the final, crucial step of converting vinyl chloride to ethene.[3][9] These organisms are strict anaerobes that require an electron donor (like hydrogen) and use chlorinated compounds as their electron acceptor for growth.[9]

The key enzymes driving this process are reductive dehalogenases (RDases) . These enzymes, often containing corrinoid (Vitamin B12) cofactors, catalyze the removal of chlorine atoms.[6][11] Different RDases are specific to different steps in the pathway.

| Organism/Group | Key Enzyme(s) | Gene(s) | Transformation Step(s) |

| Dehalobacter restrictus | PCE-Reductive Dehalogenase (PCE-RDase) | pceA | PCE → TCE |

| Dehalospirillum multivorans | PCE-RDase | pceA | PCE → TCE → cis-DCE |

| Dehalococcoides mccartyi | TCE-Reductive Dehalogenase (TCE-RDase) | tceA | TCE → cis-DCE → VC |

| Dehalococcoides mccartyi | Vinyl Chloride Reductase (VCR) | vcrA | VC → Ethene |

| Dehalococcoides mccartyi | BAV1 Vinyl Chloride Reductase | bvcA | VC → Ethene |

Quantitative Data and Degradation Kinetics

The rate of anaerobic PCE degradation follows first-order kinetics, where the rate is proportional to the concentration of the chlorinated compound.[12][13][14] These rates are influenced by environmental conditions and the availability of electron donors.

| Compound | First-Order Rate Constant (k) | Half-Life (t½) | Conditions / Electron Donor | Reference |

| PCE | 0.899 d⁻¹ | 0.77 days | Anaerobic, Methanol (B129727) co-substrate | [13] |

| TCE | 0.068 d⁻¹ | 10.19 days | Anaerobic, Methanol co-substrate | [13] |

| PCE | Not specified | ~3 days for 90% removal | Anaerobic sludge, Lactate | [12] |

| PCE | Not specified | ~3 days for 90% removal | Anaerobic sludge, Glucose | [12] |

| PCE | Not specified | ~5 days for 85% removal | Anaerobic sludge, Acetate | [12] |

| TCE | 37.84 µmol·L⁻¹·day⁻¹ | Not applicable | D. mccartyi 195 with FeS | [15] |

Note: Rates are highly site-specific and depend on microbial populations, temperature, pH, and electron donor availability.

Experimental Protocols

Evaluating the potential for anaerobic degradation at a contaminated site typically involves laboratory microcosm studies. These studies simulate in-situ conditions to determine if the native microbial population can perform reductive dechlorination and whether amendments (bioaugmentation or biostimulation) can enhance the process.[16][17]

Anaerobic Microcosm Setup Protocol

-

Sample Collection : Collect soil/sediment and groundwater from the contaminated site, ensuring minimal exposure to oxygen. Samples should be transported on ice to the laboratory.[17]

-

Preparation : Inside an anaerobic chamber, homogenize the soil/sediment.

-

Assembly : Add a measured amount of soil (e.g., 50g) and groundwater (e.g., 75 mL) to sterile serum bottles.[18]

-

Amendments :

-

Biostimulation : Amend replicate microcosms with various electron donors (e.g., lactate, acetate, emulsified vegetable oil) to stimulate indigenous microbial activity.[12][18]

-

Bioaugmentation : Inoculate separate replicates with a known Dehalococcoides-containing culture to introduce the necessary microorganisms.[16]

-

Controls : Include unamended controls (to assess natural attenuation) and killed controls (e.g., autoclaved or poisoned with mercuric chloride) to account for abiotic losses.[18]

-

-

Spiking : Spike the microcosms with a known concentration of PCE from a stock solution.

-

Incubation : Crimp-seal the bottles with Teflon-lined septa and incubate in the dark at the in-situ groundwater temperature.[17]

-

Monitoring : Periodically sacrifice replicate bottles or withdraw headspace/liquid samples to analyze for PCE and its daughter products over time.

Analytical Methods

The primary method for quantifying PCE, TCE, DCE, VC, and ethene in environmental samples is Gas Chromatography (GC).[19][20]

-

Sample Preparation : For water samples, a purge-and-trap or headspace analysis technique is commonly used to extract the volatile organic compounds (VOCs) from the liquid phase into the gas phase.[19][20]

-

Instrumentation :

-

A Gas Chromatograph (GC) separates the different compounds based on their volatility and interaction with the chromatographic column.

-

A Flame Ionization Detector (FID) is often used for detecting ethene.

-

An Electron Capture Detector (ECD) or a Mass Spectrometer (MS) provides high sensitivity and specificity for the chlorinated compounds (PCE, TCE, DCE, VC).[19][20]

-

-

Quantification : Concentrations are determined by comparing the peak areas from the sample chromatogram to those of known calibration standards.

Conclusion

The anaerobic biodegradation of this compound is a well-understood, sequential process of reductive dechlorination, culminating in the non-toxic product ethene. The successful and complete detoxification relies heavily on the presence and activity of specific microorganisms, most notably Dehalococcoides mccartyi. Through carefully designed laboratory studies and the application of precise analytical methods, researchers can effectively assess the potential for bioremediation at contaminated sites and design strategies to enhance these natural degradation pathways.

References

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. Tetrachloroethene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

- 3. esaa.org [esaa.org]

- 4. Continued Biodegradation of Chloroethene Compounds in Ground Water at Operable Unit 1, Naval Undersea Warfare Center, Division Keyport, Washington [pubs.usgs.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Reductive Dechlorination of Tetrachloroethene to Ethene by a Two-Component Enzyme Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. erwiki.net [erwiki.net]

- 9. researchgate.net [researchgate.net]

- 10. enviro.wiki [enviro.wiki]

- 11. researchgate.net [researchgate.net]

- 12. besjournal.com [besjournal.com]

- 13. [Anaerobic biodegradation of this compound with methanol as co-metabolism substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anaerobic Degradation of Chlorinated Hydrocarbons in Groundwater Aquifers or "Chlorinated Hydrocarbon Degradation" [escholarship.org]

- 15. Frontiers | Iron Sulfide Enhanced the Dechlorination of Trichloroethene by Dehalococcoides mccartyi Strain 195 [frontiersin.org]

- 16. Microbial Degradation of Chlorinated Solvents: A Microcosm Study and a Microbial Genetic Analysis to Remediate a Contaminated Area in Central Italy [gavinpublishers.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 19. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

The Journey of Tetrachloroethylene in Soil: A Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Tetrachloroethylene (PCE), a dense, non-flammable, and colorless liquid, has seen widespread use as a solvent in dry cleaning and for metal degreasing.[1][2] Its prevalence in industrial applications has unfortunately led to its frequent detection as a contaminant in soil and groundwater.[1][3] Understanding the environmental fate and transport of PCE in the subsurface is critical for assessing contamination risks and designing effective remediation strategies. This in-depth technical guide explores the core processes governing the behavior of PCE in soil, from its physical and chemical properties to its ultimate degradation or transport to other environmental compartments.

Physicochemical Properties of this compound

The environmental behavior of PCE is largely dictated by its distinct physical and chemical properties. A summary of these key characteristics is presented in Table 1. Its high vapor pressure and relatively low water solubility mean that when released into the soil, PCE will readily volatilize into the soil air and can be transported as a gas.[4][5] Being denser than water, significant spills can lead to the formation of a Dense Non-Aqueous Phase Liquid (DNAPL) that can sink through the soil profile, contaminating large volumes of soil and underlying groundwater.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂Cl₄ | |

| Molecular Weight | 165.83 g/mol | [8][9] |

| Appearance | Clear, colorless volatile liquid | [10][11] |

| Odor | Sweet, ethereal, chloroform-like | [8][11] |

| Odor Threshold | 1 - 4.68 ppm | [8][11] |

| Melting Point | -22.3 °C | [9] |

| Boiling Point | 121.1 - 121.3 °C | [9] |

| Density at 20 °C | 1.623 g/mL | [9] |

| Vapor Pressure at 25 °C | 18.47 mmHg | [8] |

| Water Solubility at 25 °C | 206 mg/L | [9] |

| Log Octanol/Water Partition Coefficient (Log Kₒw) | 2.5 - 3.40 | [6][9] |

| Henry's Law Constant at 25 °C | 1.8x10⁻² atm-m³/mol | [9] |

| Flammability | Nonflammable | [11] |

Environmental Fate and Transport in Soil

Once released into the soil, this compound is subject to a complex interplay of physical, chemical, and biological processes that determine its fate and transport. These processes include sorption, volatilization, and degradation. A conceptual overview of these pathways is presented in Figure 1.

Sorption and Desorption

The movement of PCE through soil is significantly influenced by sorption, the process by which it adheres to soil particles. The primary sorbents for PCE in soil are soil organic carbon (SOC) and, to a lesser extent, mineral surfaces.[12] The sorption-desorption isotherms for PCE are often non-linear, indicating that the strength of sorption can vary with concentration.[12] The solid-water distribution coefficient (Kd) is a key parameter used to quantify the extent of sorption and is influenced by soil properties such as organic carbon content, clay content, and specific surface area.[13]

Table 2: this compound Sorption Data

| Parameter | Value Range | Influencing Factors | Reference(s) |

| Organic Carbon Partition Coefficient (Log Kₒc) | 2.2 - 2.54 | Soil organic carbon content | [9] |

| Solid-Water Distribution Coefficient (Kₔ) | 0.379 - 2.272 L/kg | Organic carbon, clay, silt, sand content, specific surface area, porosity | [13] |

Experimental Protocol: Batch Equilibrium Sorption Test

A common method to determine the sorption characteristics of PCE in a specific soil is the batch equilibrium test.

Methodology:

-

Soil Preparation: Soil samples are air-dried and sieved to remove large debris. The physicochemical properties of the soil, including organic carbon content, are determined.

-

Solution Preparation: A series of aqueous solutions with known initial concentrations of PCE are prepared in vials with minimal headspace to prevent volatilization.

-

Equilibration: A known mass of the prepared soil is added to each vial. The vials are sealed and agitated on a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the vials are centrifuged to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: The concentration of PCE remaining in the aqueous phase is measured using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC/MS).[14]

-

Calculation: The amount of PCE sorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration. The solid-water distribution coefficient (Kd) is then calculated as the ratio of the sorbed concentration to the equilibrium aqueous concentration.

Volatilization

Due to its high vapor pressure, volatilization is a major pathway for the dissipation of PCE from surface soils.[4][5] The rate of volatilization is influenced by factors such as soil temperature, air movement, soil moisture content, and the depth of contamination.[15] PCE that volatilizes into the soil pore space can be transported through the vadose zone and released into the atmosphere or migrate into buildings, a phenomenon known as vapor intrusion.[2][5]

Experimental Protocol: Soil Volatilization Flux Chamber

The volatilization flux of PCE from soil can be measured in situ using a flux chamber.

Methodology:

-

Chamber Placement: An open-bottomed chamber is placed on the soil surface, creating a sealed headspace.

-

Air Sampling: A controlled flow of clean air is passed through the chamber. The outlet air, now containing volatilized PCE, is passed through a sorbent tube (e.g., activated carbon or Tenax®) to trap the PCE.

-

Sample Collection: Air samples are collected over a defined period.

-

Analysis: The sorbent tubes are thermally desorbed, and the collected PCE is analyzed by GC/MS.[16]

-

Flux Calculation: The volatilization flux (mass per unit area per unit time) is calculated based on the mass of PCE collected, the airflow rate, the area covered by the chamber, and the sampling duration.

Degradation